Carbazochrome sulfonic acid

Description

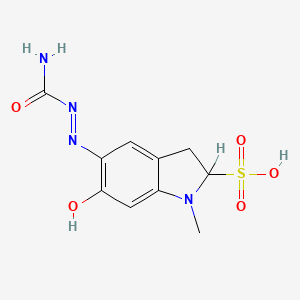

Structure

3D Structure

Properties

IUPAC Name |

5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVRCWUMFBNYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860629, DTXSID00873059 | |

| Record name | Carbazochrome sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70063-04-6, 942468-12-4 | |

| Record name | Carbazochrome sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070063046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAZOCHROME SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ12812QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Impurity Profiling of Carbazochrome Sulfonic Acid and Its Derivatives

Synthetic Pathways and Precursors

The synthesis of carbazochrome (B1668341) sulfonic acid is a multi-step process that begins with the oxidation of epinephrine (B1671497) and proceeds through key intermediates. The core structure is derived from adrenochrome (B1665551), which is then modified to create the final sulfonated compound.

Role of Semicarbazide (B1199961) Hydrochloride in Carbazochrome Synthesis

Semicarbazide hydrochloride (SEM) is a critical reagent in the synthesis of carbazochrome and its sulfonated derivatives. epa.govresearchgate.net It is introduced to react with the adrenochrome intermediate. This reaction involves the condensation of semicarbazide with a ketone group on the adrenochrome molecule to form a semicarbazone. wikipedia.orgyoutube.com This specific chemical modification, the formation of the semicarbazone group, is fundamental to the structure of carbazochrome. epa.govresearchgate.net The hydrochloride form of semicarbazide is often used in this process. google.com

Derivation from Adrenochrome and Related Intermediates

The foundational precursor for carbazochrome is adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). britannica.comquora.com Adrenochrome itself is an unstable molecule. britannica.com To create a more stable compound, adrenochrome is reacted with semicarbazide hydrochloride to form carbazochrome, which is technically adrenochrome monosemicarbazone. britannica.com

To produce the water-soluble carbazochrome sulfonic acid, carbazochrome undergoes a sulfonation reaction. Patent documents describe a process where carbazochrome ("adrenal gland plain color hydrazone") is dissolved in purified water with a sulfonating agent, such as sodium bisulfite or sodium sulfite, and heated to produce the sodium salt of this compound. google.comgoogle.com

Identification and Characterization of Synthesis-Related Impurities

The control of impurities is a critical aspect of the manufacturing process for any pharmaceutical substance. In the synthesis of this compound, impurities can originate from the starting materials, by-products of the reaction, or degradation of the final compound.

Semicarbazide (SEM) as a Process Impurity

Due to its use as a primary reagent in the synthesis, unreacted semicarbazide hydrochloride can persist in the final product as a process-related impurity. epa.govsemanticscholar.org Given that semicarbazide belongs to the hydrazine (B178648) family of chemicals, which are known to have potential toxicity, regulatory guidelines mandate the determination of its levels in the final drug substance. epa.govresearchgate.net The presence of residual SEM is a significant quality control parameter.

N-Nitroso Derivatives and Other Related Substances

N-nitroso compounds are a class of impurities that can be of significant concern due to their potential carcinogenic properties. nih.gov In the context of carbazochrome synthesis, specific N-nitroso derivatives have been identified as potential impurities. One such substance is chemically known as (Z)-5-(2-carbamoylhydrazineylidene)-1-nitroso-6-oxo-2-sulfino-1,4,5,6-tetrahydro-3aH-indole-3a-sulfonic acid. cleanchemlab.com N-nitroso compounds are generally categorized as nitrosamines or, if a carbonyl group is attached to the nitrosated nitrogen, as nitrosamides. usp.org

Other synthesis-related impurities have also been characterized, arising from side reactions or degradation. A variety of these substances are used as standards for analytical testing to ensure the purity of the final product.

| Impurity Name | Chemical Name |

| Carbazochrome Impurity 1 | 5-(2-Carbamoylhydrazinyl)-1-methyl-6-oxo-2,6-dihydro-1H-indole-2-sulfonic acid venkatasailifesciences.com |

| Carbazochrome Impurity 12 | (2S)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonic acid nih.gov |

| N-Nitroso Carbazochrome Impurity 3 | (Z)-5-(2-carbamoylhydrazineylidene)-1-nitroso-6-oxo-2-sulfino-1,4,5,6-tetrahydro-3aH-indole-3a-sulfonic acid cleanchemlab.com |

| Carbazochrome Sodium Sulfonate Impurity 2 | Not specified, identified by CAS No. 2271443-88-8 lookchem.com |

Methodologies for Controlling Compound Purity and Stability during Synthesis

To ensure the quality, purity, and stability of this compound, a series of control methodologies are implemented during and after the synthesis. These include purification procedures and analytical testing.

Chemical purification techniques are essential for removing impurities. The manufacturing process described in patents includes several steps designed to purify the product. google.comgoogle.com These steps include:

Decolorization : The use of a decolorizing agent, such as medicinal carbon, to remove colored impurities from the reaction solution. google.com

Crystallization : After decolorization and filtration, the pH of the solution is adjusted, and it is cooled to induce the crystallization of the desired compound, leaving impurities behind in the solution. google.com

Refinement : The collected crystals undergo further refinement, which includes washing with purified water and acetone, followed by drying in a vacuum oven at a controlled temperature. google.com

Analytical methodologies are employed to detect and quantify any remaining impurities. For the specific control of semicarbazide (SEM), a validated Liquid Chromatography with Diode-Array Detection (LC-DAD-UV) method has been developed. epa.gov This method involves a derivatization step to make the non-chromophoric SEM molecule detectable by UV, followed by liquid-liquid extraction and a short chromatographic run. epa.govsemanticscholar.org Furthermore, High-Performance Liquid Chromatography (HPLC) methods are used more broadly to separate and determine various related substances and degradation products in the final product, ensuring it meets quality control standards. researchgate.net

| Methodology | Purpose | Key Steps |

| Decolorization | Removal of colored impurities | Addition of medicinal carbon to the reaction solution, followed by stirring at elevated temperatures (60-90°C) and filtration. google.com |

| Crystallization | Isolation and purification of the final product | pH adjustment of the filtrate, followed by cooling (0-10°C) and standing to allow crystals to precipitate. google.comgoogle.com |

| Refinement/Washing | Removal of soluble impurities from the crystal surface | Centrifugal filtration of crystals, washing with purified water and acetone, and vacuum drying. google.com |

| LC-DAD-UV | Quantification of Semicarbazide (SEM) impurity | Derivatization of SEM, liquid-liquid extraction, and chromatographic analysis. epa.gov |

| HPLC | Determination of related substances and degradation products | Gradient elution on an appropriate column with a mobile phase mixture, and UV detection. researchgate.net |

Influence of Temperature and pH on Product Quality

The synthesis of this compound is highly sensitive to both temperature and pH, with these parameters significantly impacting the reaction rate, product yield, and the impurity profile.

The reaction is typically conducted within a temperature range of 60-90°C. google.com Operating within this range is crucial for achieving a complete reaction and ensuring a high yield of the final product. Lower temperatures can lead to an incomplete reaction, resulting in a lower yield and a higher proportion of unreacted starting materials. Conversely, exceeding the optimal temperature range can accelerate the degradation of the product, leading to the formation of thermal degradation impurities. researchgate.net

Forced degradation studies have demonstrated that this compound undergoes degradation under acidic, basic, and high-temperature conditions. researchgate.net An HPLC-based method for the determination of related substances in carbazochrome sodium sulfonate injections revealed the presence of thermo-degradation impurities in samples subjected to heat. researchgate.net This underscores the critical need for precise temperature control during the synthesis and storage of the compound.

The following table summarizes the influence of temperature and pH on the synthesis of this compound:

| Parameter | Optimal Range | Effect of Deviation |

| Temperature | 60-90°C | Below 60°C: Incomplete reaction, lower yield. Above 90°C: Increased degradation, formation of thermo-degradation impurities. |

| pH (for crystallization) | 5-8 | Outside this range: Poor crystallization, co-precipitation of impurities, reduced purity. |

Implementation of Oxygen-Free Protection Strategies

This compound is susceptible to oxidative degradation. Therefore, the implementation of oxygen-free protection strategies during its synthesis is essential to minimize the formation of oxidative impurities and ensure the stability of the final product.

A common strategy is to conduct the synthesis under an inert atmosphere, such as nitrogen. magtechjournal.com This involves purging the reaction vessel with nitrogen gas to displace oxygen before and during the reaction. Maintaining a nitrogen blanket over the reaction mixture prevents atmospheric oxygen from reacting with the sensitive intermediates and the final product.

In addition to using an inert atmosphere, antioxidants are often incorporated into the reaction mixture to further protect against oxidation. Ascorbic acid is a frequently used antioxidant in the synthesis of carbazochrome sodium sulfonate. google.com Ascorbic acid, being a potent reducing agent, can scavenge any residual oxygen or reactive oxygen species that may be present, thereby preventing the oxidation of the desired product.

The combination of an inert atmosphere and the use of an antioxidant provides a robust oxygen-free protection strategy. This dual approach is critical for achieving a high-purity product with a low level of oxidative impurities. The effectiveness of these strategies is typically monitored through impurity profiling, where the levels of specific oxidative degradation products are quantified.

The following table outlines the key oxygen-free protection strategies and their rationale:

| Strategy | Description | Rationale |

| Inert Atmosphere | Conducting the reaction under a nitrogen blanket. | Displaces atmospheric oxygen, preventing oxidative side reactions. |

| Use of Antioxidants | Addition of a reducing agent, such as ascorbic acid, to the reaction mixture. | Scavenges residual oxygen and reactive oxygen species, protecting the product from oxidation. |

Advanced Analytical Methodologies for Carbazochrome Sulfonic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical assessment of Carbazochrome (B1668341) sulfonic acid, providing the means to separate it from complex mixtures for subsequent quantification and characterization. nih.gov High-performance liquid chromatography (HPLC) is the most prominently utilized technique due to its versatility and efficiency in handling non-volatile and thermally unstable compounds like Carbazochrome sulfonic acid. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of robust HPLC methods is essential for the routine quality control of this compound in bulk drug and finished dosage forms. nih.gov Several reversed-phase HPLC (RP-HPLC) methods have been established, demonstrating high accuracy and sensitivity. researchgate.netresearchgate.net Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and peak resolution. researchgate.netresearchgate.netmagtechjournal.com

A common approach involves using octadecylsilane (B103800) (ODS or C18) or octylsilane (B1236092) (C8) columns. researchgate.netresearchgate.net Mobile phases are often composed of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netmagtechjournal.comnih.gov Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to separate the main compound from its related substances and degradation products effectively. researchgate.netmagtechjournal.com For instance, a gradient elution using a phosphate (B84403) buffer and acetonitrile can successfully separate Carbazochrome sodium sulfonate from impurities formed under stress conditions like acid, base, heat, and oxidation. researchgate.netmagtechjournal.com UV detection is typically set at wavelengths where the compound exhibits significant absorbance, such as 220 nm or 350 nm. researchgate.netresearchgate.netmagtechjournal.com

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. researchgate.net Key validation parameters include linearity, precision, accuracy, sensitivity (limit of detection and quantification), and specificity. researchgate.netresearchgate.net For example, a developed RP-HPLC method for Carbazochrome showed linearity in the concentration range of 0.25–10 µg/mL. researchgate.net

Table 1: Examples of HPLC Methods for this compound Analysis

| Parameter | Method 1 magtechjournal.com | Method 2 researchgate.net | Method 3 nih.gov |

|---|---|---|---|

| Column | HP-ODS Hypersil | C18 | Hypersil ODS-2 |

| Mobile Phase | A: 0.01 mol·L⁻¹ phosphate buffer (pH 3.0) and acetonitrile (94:6)B: Acetonitrile | Water (containing 0.2% triethylamine (B128534) and 1% tetrahydrofuran) and methanol (65:35, v/v) | A: 0.2% formic acid solutionB: Methanol |

| Elution | Gradient | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 350 nm | MS/MS |

| Retention Time | Not specified | 2.069 min | Not specified |

Liquid Chromatography-Diode Array Detector-Ultraviolet (LC-DAD-UV) for Impurity Determination

The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector coupled with LC provides a significant advantage for impurity profiling. nih.govmdpi.com Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD acquires the entire UV-visible spectrum for each point in the chromatogram. This feature is invaluable for identifying and characterizing impurities in this compound. nih.gov

By building a spectral library of the main compound and its known impurities, LC-DAD-UV allows for the comparison of spectra from unknown peaks against the library for tentative identification. nih.gov This is a powerful tool for monitoring drug substance impurities, even at levels below 0.1%. nih.gov It helps in distinguishing new impurities from existing ones, assessing peak purity, and selecting the optimal wavelength for quantification of all components. A validated LC-DAD-UV method has been successfully used to determine the presence of semicarbazide (B1199961) hydrochloride, a potential impurity, in both Carbazochrome and Carbazochrome sodium sulfonate. researchgate.net

Derivatization Strategies for Non-Chromophoric Analytes

While this compound itself is chromophoric, some of its related substances, metabolites, or degradation products might lack a suitable chromophore for UV detection, making their analysis challenging. nih.gov In such cases, derivatization is a powerful strategy to enhance detectability. nih.govamericanpharmaceuticalreview.com This involves a chemical reaction to attach a "tag" to the analyte of interest, where the tag possesses strong UV-absorbing or fluorescent properties. nih.gov

For analytes with carboxylic acid groups, which are common in drug metabolites, various derivatization reagents can be used to form highly detectable esters or amides. mdpi.comnih.gov Although specific applications for this compound's non-chromophoric analytes are not extensively detailed in the literature, general principles of derivatization would apply. For instance, amine-type derivatization reagents can be used in carbodiimide-mediated condensation reactions to label carboxylic acids, simplifying the sample preparation process, especially for aqueous biological samples. nih.gov This pre-column derivatization allows for sensitive detection by HPLC with UV or fluorescence detectors. nih.gov

Spectroscopic Characterization and Molecular Interaction Studies

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its behavior in different environments. These methods are crucial for structural elucidation, impurity identification, and understanding interactions with biological targets. longdom.orgresearchgate.net

Fluorescence Quenching Applications in Protein Binding Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of drugs with proteins, such as human serum albumin, which can significantly affect their pharmacokinetic profile. nih.govnih.gov this compound has been shown to interact with aromatic amino acids like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe), causing a quenching (decrease) of their intrinsic fluorescence. nih.gov

This quenching effect can be used to determine binding constants and understand the mechanism of interaction. nih.govresearchgate.net Studies have demonstrated that this compound forms a 1:1 complex with these amino acids, and the fluorescence quenching is a result of a static quenching process. nih.govnih.gov Static quenching occurs when the drug and the fluorophore (the amino acid) form a non-fluorescent ground-state complex. nih.govnih.govresearchgate.net The formation of this complex is driven by forces such as electrostatic attraction and aromatic stacking interactions. nih.govnih.gov This method has been successfully applied to the determination of this compound in blood and urine samples. nih.gov

Table 2: Fluorescence Quenching Parameters for this compound (CSS) with Aromatic Amino Acids nih.gov

| Parameter | CSS-Tryptophan System | CSS-Tyrosine System | CSS-Phenylalanine System |

|---|---|---|---|

| Max. Quenching Wavelength | 352 nm | 303 nm | 284 nm |

| Detection Limit | 31.3 ng/mL | 44.6 ng/mL | 315.0 ng/mL |

| Quenching Mechanism | Static | Static | Static |

| Binding Stoichiometry | 1:1 | 1:1 | 1:1 |

Utilization of Spectroscopic Methods for Degradation Product Analysis

Identifying the structure of degradation products is a critical part of stability testing for any pharmaceutical compound. nih.gov Spectroscopic methods, particularly when coupled with chromatographic separation, are the primary tools for this purpose. mdpi.com An HPLC method has been shown to be effective in detecting and separating the degradation products of Carbazochrome sodium sulfonate generated under various stress conditions (acid, base, heat, and oxidation). researchgate.netmagtechjournal.com

For structural elucidation, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is indispensable. nih.gov A highly selective and sensitive LC-MS/MS method was developed for the quantification of Carbazochrome sodium sulfonate in human plasma. nih.gov This method utilized the detection of a protonated thermodegraded fragment of the molecule, demonstrating the power of MS in identifying products of degradation. nih.gov High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the determination of the elemental composition of unknown degradation products. mdpi.com Further structural details can be obtained through multistage mass spectrometry (MSn), which involves fragmenting the ions and analyzing the resulting patterns. nih.govmdpi.com When necessary, nuclear magnetic resonance (NMR) spectroscopy can be used for the definitive structural confirmation of isolated degradation products. nih.gov

Stability-Indicating Methods and Degradation Pathway Elucidation

Stability-indicating methods are analytical procedures that can distinguish the intact active pharmaceutical ingredient from its degradation products. researchgate.net The development of such methods is crucial for ensuring the quality and shelf-life of pharmaceutical preparations. Forced degradation studies are the cornerstone of developing these methods, as they provide insight into the potential degradation pathways of the drug substance under various stress conditions. nih.gov

Forced Degradation Studies under Various Stress Conditions (Acid, Base, Heat, Oxidation)

Forced degradation studies involve subjecting the drug substance to conditions more severe than those it would typically encounter during storage. nih.gov This approach helps to identify likely degradation products and establish degradation pathways. rjptonline.org For this compound, this would involve exposure to acidic, basic, oxidative, and thermal stress. researchgate.net

A high-performance liquid chromatography (HPLC) method has been utilized to separate Carbazochrome Sodium Sulfonate from its degradation products. researchgate.net The conditions for such a study are outlined in the table below, based on general guidelines for forced degradation. rjptonline.orgpharmaguideline.com

| Stress Condition | Reagent/Method | Typical Conditions | Observed Degradation of this compound |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl or H2SO4 | Room temperature or elevated (e.g., 60°C) | Studies on the sodium salt suggest minimal degradation. researchgate.net |

| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH | Room temperature or elevated (e.g., 60°C) | Studies on the sodium salt suggest minimal degradation. researchgate.net |

| Oxidation | 3% to 30% H2O2 | Room temperature | Studies on the sodium salt suggest minimal degradation. researchgate.net |

| Heat (Thermal Stress) | Dry heat in an oven | Temperatures above accelerated stability testing conditions (e.g., >50°C) | Degradation has been observed, leading to the formation of thermo-degradation impurities. researchgate.net |

Identification and Characterization of Thermo-Degradation Impurities

Research has indicated that when Carbazochrome Sodium Sulfonate injections are subjected to forced degradation, thermo-degradation impurities are detected, while impurities from acid, base, and oxidative stress are not found to be significant. researchgate.net The identification and characterization of these thermal degradants are critical for ensuring the safety and quality of the drug product.

The process of identifying these impurities would typically involve isolating them using preparative HPLC followed by structural elucidation using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The fragmentation patterns of the impurities in MS/MS would be compared to that of the parent compound to identify the sites of modification. NMR would provide detailed information about the connectivity of atoms in the impurity's structure.

While the specific structures of the thermo-degradation impurities of this compound are not detailed in the available literature, a hypothetical example of a potential degradation pathway could involve the loss of the sulfonic acid group or modifications to the semicarbazone side chain, as these are often the more labile parts of a molecule under thermal stress.

The following table outlines the general approach to identifying and characterizing unknown degradation products.

| Step | Methodology | Purpose |

|---|---|---|

| 1. Separation | Stability-indicating HPLC/UPLC method | To resolve the degradation products from the parent compound and each other. |

| 2. Detection | UV-Vis (PDA), Mass Spectrometry (MS) | To detect all separated peaks and obtain preliminary mass information. |

| 3. Isolation | Preparative HPLC | To collect sufficient quantities of each impurity for structural analysis. |

| 4. Structural Elucidation | High-Resolution MS, MS/MS, NMR (1H, 13C, etc.), FTIR | To determine the exact mass, fragmentation pattern, and detailed chemical structure of each impurity. |

Molecular and Cellular Mechanisms of Action of Carbazochrome Sulfonic Acid

Interactions with Platelet Surface Receptors and Intracellular Signaling Cascades

The influence of carbazochrome (B1668341) sulfonic acid on hemostasis is linked to its ability to interfere with signaling pathways that regulate cellular structure and function. While its direct interaction with specific platelet surface receptors is not extensively documented, its effects on downstream signaling cascades initiated by various agonists have been investigated.

Currently, there is a lack of direct evidence in the scientific literature detailing the specific binding of carbazochrome sulfonic acid to alpha-adrenoceptors on platelet surfaces. The established mechanism does not point to a direct agonist action at these receptors but rather a modulation of pathways activated by other vasoactive substances. drugbank.com G protein-coupled receptors (GPCRs), including alpha-adrenoceptors, typically initiate intracellular signaling by activating heterotrimeric G proteins. nih.gov The Gq alpha subunit, in particular, activates phospholipase C, initiating a cascade of downstream events. nih.govyoutube.com However, the role of this compound appears to be inhibitory to this cascade rather than initiatory, suggesting it does not function by directly promoting Gq protein coupling.

Contrary to activating the pathway, research indicates that this compound functions by inhibiting a critical step in this signaling cascade. Specifically, the sodium salt of this compound, also known as AC-17, has been shown to reduce the vascular hyperpermeability induced by various agents by inhibiting agonist-induced phosphoinositide hydrolysis. drugbank.com

Phospholipase C (PLC) is the enzyme responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.comresearchgate.net Vasoactive agents such as thrombin and bradykinin (B550075) trigger this process, leading to increased vascular permeability. drugbank.com Studies on cultured porcine aortic endothelial cells (PAECs) demonstrated that this compound (0.1–10 μM) concentration-dependently reduced the enhancement of [3H]inositol triphosphate formation induced by both bradykinin and thrombin. drugbank.com This inhibitory action on the PLC-mediated pathway is a cornerstone of its mechanism for stabilizing vascular barriers. drugbank.com

Table 1: Effect of this compound (AC-17) on Agonist-Induced Inositol Triphosphate (IP3) Formation

| Agonist | AC-17 Concentration (μM) | Inhibition of IP3 Formation |

|---|---|---|

| Bradykinin | 0.1 - 10 | Concentration-dependent reduction |

| Thrombin | 0.1 - 10 | Concentration-dependent reduction |

Data derived from studies on cultured porcine aortic endothelial cells. drugbank.com

The generation of IP3 is critical for mobilizing calcium from intracellular stores, primarily the endoplasmic reticulum. nih.govnih.gov By binding to IP3 receptors on the endoplasmic reticulum membrane, IP3 triggers the release of stored Ca2+ into the cytosol. capes.gov.br Given that this compound inhibits the formation of IP3, it consequently regulates—and specifically, downregulates—agonist-induced intracellular calcium mobilization. drugbank.com This is supported by findings that the compound did not affect the endothelial permeability enhanced by direct Ca2+ ionophores like ionomycin (B1663694) and A23187, which bypass the IP3 signaling pathway to increase intracellular calcium. drugbank.com

Calmodulin is a primary intracellular calcium sensor that, upon binding Ca2+, activates a host of downstream enzymes, including myosin light chain kinase. nih.gov While the regulation of intracellular calcium by this compound is an inferred and logical consequence of its inhibition of the IP3 pathway, direct studies detailing its interaction with or effects on calmodulin binding are not available in the current body of scientific literature.

The activation of myosin light chain kinase (MLCK) is a calcium/calmodulin-dependent event that leads to the phosphorylation of myosin light chains, a key step in enabling the interaction of myosin with actin filaments to generate contractile force. reactome.orgnih.gov This process is crucial for the formation of actin stress fibers, which contribute to the retraction of endothelial cells and the subsequent increase in vascular permeability. drugbank.com

Research has shown that this compound reverses the formation of actin stress fibers induced by permeability-enhancing agents like tryptase in porcine aortic endothelial cells. drugbank.com By inhibiting the upstream signaling events that lead to calcium mobilization (i.e., IP3 formation), this compound likely prevents the sustained activation of MLCK, thereby reducing actin-myosin-driven cytoskeletal contraction and stress fiber formation. drugbank.com This action helps to maintain the integrity of the endothelial cell junctions.

The arachidonic acid pathway leads to the production of a diverse group of potent signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. capes.gov.brdrugbank.commdpi.com These molecules are significant mediators of inflammation and can influence vascular permeability and platelet aggregation. nih.gov The release of arachidonic acid from membrane phospholipids (B1166683) is often initiated by the activation of phospholipase A2, a process that can be influenced by increases in intracellular calcium and the activation of other signaling pathways. Despite the potential for crosstalk between the phosphoinositide and arachidonic acid pathways, there is currently no direct scientific evidence to suggest that this compound significantly modulates the metabolism of arachidonic acid or the synthesis of eicosanoids.

Modulation of Endothelial Barrier Function and Vascular Permeability

A primary and well-documented mechanism of this compound is its ability to stabilize the capillary endothelium and reduce vascular permeability. nih.gov It effectively reverses the endothelial barrier dysfunction caused by a variety of vasoactive substances, including tryptase, thrombin, and bradykinin. drugbank.com

The integrity of the endothelial barrier is largely maintained by intercellular junctions, such as adherens junctions, which are regulated by the underlying actin cytoskeleton. Vasoactive agents that increase permeability often do so by inducing the formation of intracellular actin stress fibers and disrupting the organization of junctional proteins like VE-cadherin. drugbank.com This leads to the formation of gaps between endothelial cells, allowing for the leakage of fluid and proteins from the vasculature. drugbank.com

This compound counteracts this process by inhibiting the agonist-induced hydrolysis of phosphoinositides, as detailed previously. drugbank.com This inhibition prevents the downstream signaling events—calcium release and likely MLCK activation—that lead to cytoskeletal reorganization. Immunofluorescence analysis has confirmed that this compound reverses both the formation of actin stress fibers and the disruption of VE-cadherin in endothelial cells treated with permeability-inducing agents. drugbank.com By preventing these structural changes, the compound reinforces the endothelial barrier, reduces hyperpermeability, and exerts its capillary-stabilizing and hemostatic effects. nih.govdrugbank.com

Reversal of Vasoactive Substance-Induced Endothelial Hyperpermeability

This compound has been shown to counteract the effects of various vasoactive substances that increase the permeability of the endothelial barrier. In studies utilizing cultured porcine aortic endothelial cells (PAECs), carbazochrome sodium sulfonate (also referred to as AC-17) demonstrated an ability to reverse the endothelial barrier dysfunction induced by inflammatory mediators such as tryptase, thrombin, and bradykinin. nih.govnih.gov This stabilizing effect on capillaries is crucial for its hemostatic action. nih.govnih.gov

The function of the endothelial barrier was assessed by measuring the transendothelial transport of albumin. Vasoactive agents significantly increase this transport, indicating hyperpermeability. The application of this compound effectively reversed this increase in permeability. nih.govnih.gov Interestingly, its mechanism appears to be specific, as it did not affect the endothelial hyperpermeability caused by calcium ionophores like ionomycin and A23187, or by the protein kinase C activator, phorbol (B1677699) 12-myristate 13-acetate. nih.govnih.gov

Effect of this compound on Vasoactive Substance-Induced Albumin Transport in Porcine Aortic Endothelial Cells

| Vasoactive Substance | Effect on Albumin Transport | Effect of this compound (AC-17) |

|---|---|---|

| Tryptase | Increased | Reversed |

| Thrombin | Increased | Reversed |

| Bradykinin | Increased | Reversed |

| Ionomycin (Ca2+ Ionophore) | Increased | No Effect |

Inhibition of Intracellular Actin Stress Fiber Formation

A key cellular mechanism underlying increased endothelial permeability is the reorganization of the actin cytoskeleton, leading to the formation of intracellular actin stress fibers. semanticscholar.org These structures contribute to the contraction of endothelial cells, creating intercellular gaps. Immunofluorescence analysis of porcine aortic endothelial cells revealed that tryptase, a potent vasoactive agent, induces the formation of these actin stress fibers. nih.govnih.gov

Treatment with this compound (AC-17) was shown to reverse the tryptase-induced formation of actin stress fibers. nih.govnih.gov This inhibitory action on the cytoskeleton rearrangement is a critical component of its ability to stabilize the endothelial barrier and reduce hyperpermeability. nih.gov By preventing the formation of these contractile fibers, this compound helps maintain the integrity of the endothelial monolayer.

Restoration of Intercellular Tight Junction Integrity

The integrity of the endothelial barrier is critically dependent on the function of intercellular junctions, including adherens junctions and tight junctions. nih.govbjournal.org Vasoactive substances can disrupt these junctions, leading to increased vascular permeability. A key protein in endothelial adherens junctions is VE-cadherin. Studies have demonstrated that in addition to inducing actin stress fibers, tryptase also causes the disruption of VE-cadherin organization in porcine aortic endothelial cells. nih.govnih.gov

This compound (AC-17) was found to reverse this tryptase-induced disruption of VE-cadherin. nih.govnih.gov By restoring the integrity of these cell-to-cell adhesion structures, the compound helps to close the paracellular pathways and reduce the leakage of fluids and proteins from the vasculature. nih.govnih.gov

Influence on Phosphoinositide Hydrolysis in Endothelial Cells

The signaling pathways initiated by vasoactive substances often involve the hydrolysis of phosphoinositides. This process, mediated by phospholipase C, leads to the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, contributing to endothelial contraction and increased permeability. nih.govmdpi.com

Research has shown that this compound (AC-17) directly interferes with this signaling cascade. It was observed to reduce, in a concentration-dependent manner, the enhanced formation of [3H]inositol triphosphate that is induced by agonists like bradykinin and thrombin. nih.govnih.gov This suggests that a primary mechanism of action for this compound is the inhibition of agonist-induced phosphoinositide hydrolysis, thereby dampening the intracellular signals that lead to vascular hyperpermeability. nih.govnih.gov

Inhibitory Effect of this compound (AC-17) on Agonist-Induced Inositol Triphosphate (IP3) Formation

| Agonist | AC-17 Concentration (M) | Effect on IP3 Formation |

|---|---|---|

| Bradykinin | 0.1 - 10 | Concentration-dependent reduction |

| Thrombin | 0.1 - 10 | Concentration-dependent reduction |

Broader Biochemical and Cellular Interactions

Effects on Microcirculatory Tone

This compound is recognized as a capillary stabilizer that enhances microcirculatory tone. nih.govresearchgate.net Its hemostatic effect is primarily attributed to its action at the capillary level, where it helps to arrest the flow of blood in cases of hemorrhage due to capillary fragility. nih.gov The compound is thought to decrease capillary permeability and increase capillary resistance. researchgate.net This action reinforces the integrity of microvasculature without appearing to have a direct effect on the broader coagulation and fibrinolysis cascades. researchgate.net

Binding and Interaction with Serum Albumin

Direct studies detailing the binding of this compound to serum albumin are not extensively available. However, interactions with components of albumin can be inferred. Human serum albumin is the most abundant protein in plasma and acts as a carrier for many drugs. The binding of a drug to albumin can significantly affect its distribution and efficacy.

Studies have investigated the interaction of this compound with aromatic amino acids, which are key residues in the drug-binding sites of albumin. In a Britton-Robinson buffer medium, this compound was found to react with tryptophan, tyrosine, and phenylalanine to form a 1:1 complex. nih.gov This interaction, driven by electrostatic forces, aromatic stacking, and Van der Waals forces, results in the quenching of the intrinsic fluorescence of these amino acids. nih.gov The mechanism was identified as a static quenching process, indicating the formation of a ground-state complex between the compound and the amino acids. nih.gov Given that albumin's primary drug-binding sites are rich in such aromatic residues, these findings suggest a high likelihood of this compound binding to serum albumin through similar mechanisms.

Fluorescence Quenching of Aromatic Amino Acids by this compound (CSS)

| System | Maximum Quenching Wavelength (nm) | Interaction Forces | Quenching Mechanism |

|---|---|---|---|

| CSS-Tryptophan | 352 | Electrostatic attraction, Aromatic stacking, Van der Waals' force | Static Quenching |

| CSS-Tyrosine | 303 | ||

| CSS-Phenylalanine | 284 |

Potential Involvement with Reactive Oxygen Species and Antioxidant Systems

The precise molecular and cellular mechanisms underpinning the actions of this compound, particularly concerning its potential interaction with reactive oxygen species (ROS) and antioxidant systems, are not yet fully elucidated in publicly available scientific literature. While the compound is recognized for its hemostatic and anti-inflammatory properties, direct evidence detailing its effects on oxidative stress pathways is limited.

Inflammation and oxidative stress are intricately linked cellular processes. Inflammatory conditions are often characterized by the excessive production of ROS by immune cells, leading to oxidative damage to lipids, proteins, and DNA. Conversely, oxidative stress can trigger inflammatory signaling pathways. Given that this compound has demonstrated anti-inflammatory effects, it is plausible that its mechanism of action may involve modulation of ROS and antioxidant defenses, although this remains a topic for further investigation.

Clinical studies have shown that this compound, often in combination with tranexamic acid, can reduce levels of inflammatory biomarkers. For instance, in patients undergoing total knee arthroplasty, the combination therapy was associated with a significant improvement in the postoperative swelling rate and a reduction in biomarker levels of inflammation compared to tranexamic acid alone nih.gov. Similarly, in total hip arthroplasty, the combined use of topical this compound and tranexamic acid was more effective in reducing inflammatory factor levels than tranexamic acid alone nih.gov.

These observed anti-inflammatory effects suggest a potential, though indirect, link to the management of oxidative stress. By mitigating the inflammatory response, this compound may consequently reduce the associated surge in ROS production. However, without direct studies measuring oxidative stress markers or the activity of antioxidant enzymes in response to this compound administration, this connection remains hypothetical.

Future research is necessary to directly explore the relationship between this compound and oxidative stress. Such studies could involve:

In vitro assays to assess the compound's radical scavenging activity.

Measurement of oxidative stress biomarkers (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine) in cellular or animal models treated with this compound.

Evaluation of the expression and activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), following treatment with the compound.

Until such research is conducted, a definitive description of this compound's role in modulating reactive oxygen species and antioxidant systems cannot be provided. The current body of evidence points towards an anti-inflammatory effect, which may indirectly influence cellular redox balance, but the direct molecular targets and pathways involved in this potential interaction are yet to be identified.

Preclinical Research Models and in Vitro Investigations of Carbazochrome Sulfonic Acid

In Vitro Experimental Models for Endothelial Permeability and Cellular Function Studies

In vitro models are crucial for dissecting the specific cellular and molecular interactions of carbazochrome (B1668341) sulfonic acid. Cultured endothelial cells have been a primary tool in understanding its direct effects on the vascular endothelium.

Application of Cultured Endothelial Cell Monolayers (e.g., Porcine Aortic Endothelial Cells)

Monolayers of cultured porcine aortic endothelial cells (PAECs) have been employed to investigate the impact of carbazochrome sulfonic acid on endothelial barrier function. In these models, the permeability of the endothelial layer is assessed by measuring the passage of substances, such as albumin-conjugated Evans blue, across the cell monolayer.

One key study demonstrated that carbazochrome sodium sulfonate (referred to as AC-17 in the study) could reverse the barrier dysfunction induced by various vasoactive agents in PAEC monolayers researchgate.net. This reversal of hyperpermeability suggests a direct stabilizing effect on the endothelial barrier. Furthermore, immunofluorescence analysis within these cultured cells revealed that the compound could counteract the formation of actin stress fibers and the disruption of VE-cadherin, a key component of endothelial cell junctions, induced by agents like tryptase researchgate.net.

Interactive Data Table: Effect of this compound on Endothelial Permeability in Cultured PAECs

| Inducing Agent | Effect on Permeability | Effect of this compound |

| Tryptase | Increased | Reversed |

| Thrombin | Increased | Reversed |

| Bradykinin (B550075) | Increased | Reversed |

Assessment of Plasminogen Activator Inhibition in Cell Cultures

The fibrinolytic system, which involves plasminogen activators, plays a role in hemostasis. The effect of carbazochrome sodium sulfonate has been studied in cultures of human umbilical vein endothelial cells (HUVECs) to determine its influence on this system.

Investigations with Specific Vasoactive Agents (e.g., Tryptase, Thrombin, Bradykinin)

The ability of this compound to counteract the effects of specific vasoactive agents has been a focus of in vitro research. Studies have shown that it can reverse the endothelial barrier dysfunction induced by tryptase, thrombin, and bradykinin researchgate.netnih.govnih.gov.

The proposed mechanism for this action is the inhibition of agonist-induced phosphoinositide hydrolysis researchgate.net. By reducing the formation of inositol (B14025) triphosphate in response to agents like thrombin and bradykinin, this compound can mitigate the downstream signaling pathways that lead to increased endothelial permeability researchgate.net. This includes preventing the formation of intracellular actin stress fibers and restoring the integrity of cellular junctions nih.govnih.gov.

Studies Involving Calcium Ionophores and Phorbol (B1677699) Esters

To further delineate the mechanism of action of this compound, its effects have been studied in the presence of agents that bypass receptor-mediated signaling, such as calcium ionophores (e.g., ionomycin (B1663694) and A23187) and phorbol esters (e.g., phorbol 12-myristate 13-acetate).

Research has demonstrated that this compound does not affect the enhancement of endothelial permeability caused by these agents researchgate.net. This finding is significant as it suggests that the compound's primary mode of action is not a direct interference with the cellular machinery that responds to increased intracellular calcium or protein kinase C activation, but rather at an earlier step in the signaling cascade initiated by specific vasoactive agonists researchgate.net.

In Vivo Animal Models for Capillary Permeability and Hemostasis Research

In vivo animal models provide a more complex physiological system to evaluate the effects of this compound on vascular permeability and hemostasis.

Utilization of Rat Models for Vascular Permeability Studies

Rat models have been instrumental in demonstrating the in vivo efficacy of this compound in reducing vascular hyperpermeability in various pathological conditions.

One such study investigated the effects of carbazochrome sodium sulfonate on pulmonary dysfunction induced by a radiographic contrast medium, ioxaglate, in rats. The researchers evaluated pulmonary edema by measuring the extravasation of intravenously injected Evans blue into lung tissues. The results showed that ioxaglate caused a significant increase in vascular permeability, which was reversed in a dose-dependent manner by the administration of carbazochrome sodium sulfonate. This suggests that the compound can maintain endothelial barrier function in the face of an inflammatory challenge researchgate.net.

In another rat model, tranilast-induced interstitial cystitis with increased bladder vascular permeability was studied. Administration of carbazochrome was found to decrease this vascular permeability, highlighting its potential to address conditions characterized by localized increases in capillary leakage researchgate.net.

Interactive Data Table: In Vivo Effects of this compound in Rat Models

| Model | Inducing Agent | Measured Outcome | Effect of this compound |

| Pulmonary Dysfunction | Ioxaglate | Evans blue extravasation in lung tissue | Dose-dependent reversal of hyperpermeability |

| Interstitial Cystitis | Tranilast | Bladder vascular permeability | Decreased permeability |

Investigations in Experimental Models of Pulmonary Vascular Hyperpermeability

Preclinical research has explored the effects of this compound in animal models of pulmonary vascular hyperpermeability, a condition characterized by increased leakage of fluid and proteins from blood vessels into the lung tissue, leading to edema.

In a study utilizing a rat model, the administration of carbazochrome sodium sulfonate (also referred to as AC-17) was found to counteract pulmonary vascular hyperpermeability induced by an ionic radiographic contrast medium, ioxaglate. The researchers evaluated pulmonary edema by measuring the extravasation of Evans blue dye into lung tissues. The results indicated that ioxaglate significantly increased vascular permeability, an effect that was dose-dependently reversed by carbazochrome sodium sulfonate researchgate.netresearchgate.net. Furthermore, this study demonstrated that carbazochrome sodium sulfonate significantly inhibited the ioxaglate-induced decrease in arterial partial pressure of oxygen (pO2), suggesting an improvement in pulmonary function researchgate.netresearchgate.net. The protective effect of carbazochrome sodium sulfonate on the endothelial barrier was further supported by in vitro experiments on cultured bovine endothelial cells, where it blocked the hyperpermeability induced by various agents researchgate.netresearchgate.net.

Another investigation in a rat model of sepsis-induced acute lung injury showed that carbazochrome sodium sulfonate could reduce pulmonary vascular permeability. In this study, sepsis was induced by cecal ligation and puncture. The administration of carbazochrome sodium sulfonate was associated with a decrease in the pulmonary index and vascular permeability of the lung tissue.

A study on neurogenic pulmonary edema (NPE) in patients with severe cerebrovascular disease also highlighted the potential of carbazochrome sodium sulfonate in reducing pulmonary vascular permeability. While this is a clinical study, it points towards the compound's mechanism of action on the pulmonary vasculature. The results showed a significant decrease in the pulmonary vascular permeability index (PVPI) in the treatment group that received carbazochrome sodium sulfonate magtech.org.cn.

These preclinical findings suggest that this compound exerts a protective effect on the pulmonary vasculature by maintaining endothelial barrier function and reducing hyperpermeability in the context of certain pathological conditions.

Application of Porcine and Canine Models in Hemostasis Research

The use of porcine and canine models is well-established in hemostasis research due to their physiological and anatomical similarities to humans dtic.mil. Porcine models, in particular, are frequently used to study surgical hemostasis and to evaluate the efficacy of hemostatic agents dtic.milunmc.edu. The porcine coagulation system shares many similarities with that of humans, making it a valuable translational model researchgate.net. Canine models have also been instrumental in studying various aspects of hemostasis, including inherited bleeding disorders and the effects of different interventions on coagulation parameters.

Despite the relevance of these models, a comprehensive search of the scientific literature did not yield any specific preclinical studies investigating the application of this compound in either porcine or canine models for hemostasis research. While numerous studies have utilized these models to test other hemostatic agents, there is a notable absence of published data on the evaluation of this compound's hemostatic efficacy and mechanism of action in these larger animal models. This represents a significant gap in the preclinical research landscape for this compound.

Relevance of Animal Models in Embolization Research

Animal models are crucial for the preclinical evaluation of embolic agents and embolization techniques before their clinical application nih.govresearchgate.net. Commonly used animals in this field of research include rabbits, dogs, and rats, with target organs often being the kidney and liver nih.govresearchgate.net. These models allow researchers to assess the feasibility, efficacy, and biocompatibility of new embolic materials and devices nih.gov.

However, a thorough review of the available scientific literature reveals no specific preclinical studies on the application of this compound in animal models of embolization. The existing research on embolization models focuses on a variety of other agents, such as liquid embolic agents, microspheres, and coils researchgate.netnih.gov. Consequently, the relevance of these established animal models to the study of this compound in the context of embolization remains unexplored.

Comparative Preclinical Pharmacological Investigations

Mechanistic Differentiation from Other Hemostatic Agents (e.g., Tranexamic Acid)

This compound and tranexamic acid are both utilized as hemostatic agents, yet their mechanisms of action are fundamentally different, targeting distinct aspects of the hemostatic process.

This compound: The primary mechanism of this compound is centered on enhancing capillary stability and reducing vascular permeability researchgate.netresearchgate.net. It does not appear to have a direct effect on the coagulation cascade or the fibrinolytic system. Preclinical in vitro studies have provided insight into its cellular mechanism. An investigation using cultured porcine aortic endothelial cells (PAECs) demonstrated that carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction induced by various vasoactive substances like thrombin and bradykinin nih.gov. This effect is achieved through the inhibition of agonist-induced phosphoinositide hydrolysis nih.gov. Furthermore, immunofluorescence analysis in this study revealed that carbazochrome sodium sulfonate reversed the formation of actin stress fibers and the disruption of VE-cadherin in endothelial cells, which are crucial for maintaining the integrity of the endothelial barrier nih.gov. This mechanism of action suggests that this compound primarily acts on the blood vessel wall to control bleeding from small vessels.

Tranexamic Acid: In contrast, tranexamic acid is a synthetic derivative of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent researchgate.netnih.govnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net. Its mechanism of action involves the competitive and reversible inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the surface of fibrin (B1330869) clots. This inhibition of plasmin formation prevents the degradation of fibrin, thereby stabilizing the clot and reducing bleeding.

The following table summarizes the key mechanistic differences between this compound and tranexamic acid based on preclinical and pharmacological data.

| Feature | This compound | Tranexamic Acid |

| Primary Target | Capillary endothelium | Plasminogen |

| Mechanism of Action | Reduces vascular hyperpermeability, enhances endothelial barrier function | Inhibits fibrinolysis |

| Effect on Coagulation Cascade | No direct effect | No direct effect on coagulation factors, but stabilizes the fibrin clot |

| Effect on Fibrinolysis | No direct effect | Potent inhibitor |

| Cellular Action | Reverses endothelial barrier dysfunction by inhibiting phosphoinositide hydrolysis | Competitively blocks lysine-binding sites on plasminogen |

Theoretical and Computational Pharmacology of Carbazochrome Sulfonic Acid

Molecular Docking and Ligand-Receptor Interaction Modeling

Currently, there is a notable absence of publicly available, peer-reviewed studies detailing specific molecular docking and ligand-receptor interaction modeling for carbazochrome (B1668341) sulfonic acid. While the compound has been in clinical use for its hemostatic and capillary-stabilizing effects, the precise molecular targets and the nature of its interactions at an atomic level have not been extensively elucidated through computational methods.

The mechanism of action of carbazochrome sulfonic acid is understood to involve the reduction of capillary permeability and the enhancement of capillary resistance. Experimental evidence suggests that it may counteract the effects of substances that increase vascular permeability. For instance, it has been shown to reverse endothelial barrier dysfunction induced by various agents by inhibiting agonist-induced phosphoinositide hydrolysis. This suggests potential interactions with receptors or enzymes involved in this signaling pathway.

Future molecular docking studies could be instrumental in identifying the specific binding sites of this compound on key proteins. Potential targets for such in silico investigations could include:

Phospholipase C (PLC) isoforms: Given its role in inhibiting phosphoinositide hydrolysis, docking studies could explore the binding affinity and mode of interaction of this compound with different PLC isoforms, which are crucial enzymes in this pathway.

Receptors for vasoactive mediators: Investigating the potential for this compound to bind to and modulate the activity of receptors for substances like bradykinin (B550075) and histamine (B1213489) could provide insights into its mechanism of action.

Proteins involved in endothelial cell junctions: Modeling the interaction of this compound with proteins that form adherens and tight junctions, such as VE-cadherin, could help to explain its effects on endothelial barrier integrity.

These computational approaches would be invaluable in rationalizing the observed pharmacological effects and could guide the development of novel analogs with improved efficacy and specificity.

Biophysical Modeling of Capillary Stabilization and Permeability Modulation

The capillary-stabilizing effects of this compound are attributed to its ability to modulate the biophysical properties of the capillary endothelium. While specific biophysical models for this compound are not extensively detailed in the literature, its known cellular effects provide a basis for theoretical modeling.

This compound has been observed to reverse the formation of intracellular actin stress fibers and restore the integrity of intercellular tight junctions in endothelial cells. nih.gov These actions have a direct impact on the mechanical properties of the endothelial barrier. Biophysical models could be developed to simulate these effects, focusing on:

Adherens and tight junction dynamics: The stability of capillary walls is highly dependent on the integrity of cell-cell junctions. Biophysical models can simulate the dynamics of cadherin-mediated adhesion and the formation and dissolution of tight junctions. By incorporating the observed effects of this compound on these junctions, it would be possible to model its impact on capillary permeability.

Fluid shear stress response: Endothelial cells are constantly subjected to fluid shear stress from blood flow, which influences their structure and function. Biophysical models could investigate how this compound alters the response of endothelial cells to shear stress, potentially leading to a more stable and less permeable capillary phenotype.

These modeling approaches could provide a quantitative understanding of how this compound enhances capillary stability and reduces permeability, bridging the gap between molecular interactions and physiological outcomes.

Advanced Computational Approaches in Hemostasis Research

The study of hemostasis has increasingly benefited from the application of advanced computational approaches. While specific applications to this compound are limited, these methods offer powerful tools to investigate its role in the broader context of blood clotting and vascular integrity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. In the context of hemostasis, QSAR could be employed to:

Predict the hemostatic activity of novel analogs of this compound based on their structural features.

Identify the key molecular descriptors that contribute to the capillary-stabilizing effects of this class of compounds.

Optimize the chemical structure to enhance desired properties while minimizing potential off-target effects.

Molecular Dynamics (MD) Simulations can provide detailed insights into the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations could be used to:

Simulate the binding and unbinding of the molecule to its putative protein targets, providing a more dynamic picture than static docking models.

Investigate the conformational changes induced in the target protein upon ligand binding.

Model the interaction of this compound with lipid bilayers to understand its potential effects on cell membrane properties.

Systems Biology and Network Pharmacology approaches can be used to model the complex network of interactions involved in hemostasis. These models can integrate data from various sources to simulate the effects of a drug on the entire system. In the case of this compound, such models could help to:

Identify potential synergistic or antagonistic interactions with other drugs used in hemostasis management.

Predict the systemic effects of the drug beyond its primary site of action.

The application of these advanced computational approaches holds the potential to significantly deepen our understanding of the pharmacology of this compound and to facilitate the discovery of new therapeutic agents for vascular disorders.

Emerging Research Avenues and Future Directions for Carbazochrome Sulfonic Acid

Elucidating Unresolved Aspects of its Molecular Mechanism of Action

The precise molecular mechanism of carbazochrome (B1668341) sulfonic acid remains an area of active investigation. researchgate.net Its established role as a capillary stabilizer is the cornerstone of its hemostatic effect, but the intricate pathways leading to this outcome are not fully delineated. researchgate.net

Recent studies have provided significant insights, suggesting that its action is closely linked to the preservation of endothelial barrier function. Research on cultured porcine aortic endothelial cells demonstrated that carbazochrome sodium sulfonate (also referred to as AC-17) reverses barrier dysfunction induced by various vasoactive agents like thrombin and bradykinin (B550075). nih.gov This effect is associated with the inhibition of agonist-induced phosphoinositide hydrolysis. nih.gov By preventing this hydrolysis, the compound may interrupt the signaling cascade that leads to increased vascular permeability. nih.gov

Furthermore, immunofluorescence analysis has shown that the compound can reverse the formation of intracellular actin stress fibers and the disruption of VE-cadherin, a key component of intercellular junctions in endothelial cells. nih.gov These findings suggest that a primary mechanism involves reinforcing the structural integrity of the vascular endothelium at a cellular level. However, the upstream targets and the full spectrum of intracellular interactions are yet to be fully elucidated, representing a critical avenue for future molecular and cellular research.

Investigation of Novel Biological Targets and Signaling Pathways

Current understanding points to the phosphoinositide signaling pathway as a key target of carbazochrome sulfonic acid's action on endothelial cells. nih.gov The parent compound, carbazochrome, is reported to interact with α-adrenoreceptors on the surface of platelets, which are Gq-coupled receptors that activate the PLC IP3/DAG pathway, leading to an increase in intracellular calcium and promoting platelet aggregation. drugbank.com

Future research is expanding to identify other potential biological targets and signaling cascades influenced by this compound. Given its anti-inflammatory effects, which have been observed in clinical settings, exploring its influence on inflammatory signaling pathways is a logical next step. nih.gov Atherogenic factors are known to trigger inflammatory responses in endothelial cells through pathways such as the tumor necrosis factor (TNF) and NF-κB signaling pathways. mdpi.com Investigating whether this compound modulates these or other related pathways, such as those involving cyclooxygenase (COX)-2, could reveal novel therapeutic applications beyond hemostasis. mdpi.com The disruption of endothelial barrier permeability is a hallmark of inflammation, suggesting that the compound's known mechanism may intersect with anti-inflammatory signaling. nih.gov

Research into Interactions with Diverse Biological Macromolecules and Systems

The interaction of a drug with biological macromolecules, particularly plasma proteins like albumin, is a critical determinant of its pharmacokinetic profile, including its distribution and half-life. nih.govnih.gov Currently, there is a notable lack of available data regarding the protein binding characteristics of this compound. drugbank.com This represents a significant gap in knowledge and a vital area for future investigation.

Future research should focus on quantifying the binding affinity of this compound to human serum albumin (HSA) and other plasma proteins. researchgate.net Such studies would clarify the extent to which the drug circulates in a bound versus unbound state, as only the unbound fraction is typically pharmacologically active. Understanding these interactions is essential for predicting potential drug-drug interactions, where co-administered drugs might compete for the same binding sites on albumin, potentially altering the free concentration and therapeutic effect of either drug. nih.gov Techniques such as equilibrium dialysis, fluorescence spectroscopy, and circular dichroism could be employed to characterize these interactions comprehensively. researchgate.net

Development of Enhanced Analytical Techniques for Comprehensive Purity Assessment

The quality and purity of any pharmaceutical compound are paramount for its safety and efficacy. For this compound, various analytical methods have been developed to ensure its quality. High-Performance Liquid Chromatography (HPLC) has proven to be a robust technique for separating and quantifying the active ingredient from related substances and potential degradation products. researchgate.net

One developed HPLC method utilizes a gradient elution system to achieve this separation effectively. researchgate.net The development of such stability-indicating assay methods (SIAMs) is crucial for monitoring the drug's quality over time and under various storage conditions. chromatographyonline.comijcrt.org In addition to HPLC, other techniques like HPTLC-Densitometric and spectrophotometric methods have been successfully developed for the simultaneous determination of carbazochrome in combination with other drugs, demonstrating the versatility of analytical approaches. researchgate.netnih.gov

Future work in this area should focus on refining these methods to detect and quantify impurities at even lower levels. Exploratory research suggests that current standards may be imperfect and that improving the detection of related substances and establishing reasonable limits for impurities is an urgent requirement for enhancing clinical medication safety. bvsalud.org

| Parameter | Condition |

|---|---|

| Column | HP-ODS Hypersil |

| Mobile Phase A | 0.01 mol·L-1 phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (94:6) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL·min-1 |

| Detection Wavelength | 220 nm |

Further Exploration of Compound Stability and Degradation Profiles

Understanding the stability of a drug substance under various environmental conditions is a regulatory requirement and essential for ensuring product quality throughout its shelf life. jddtonline.info Forced degradation studies, where the compound is exposed to stress conditions more severe than those used in accelerated stability testing, are critical for identifying potential degradation products and establishing degradation pathways. nih.govrjptonline.org

Research has been conducted on carbazochrome sodium sulfonate to assess its stability and degradation. One study successfully developed an HPLC method capable of detecting degradation products after the compound was subjected to hydrolytic (acid, base), thermal, and oxidative stress. researchgate.net This indicates that the molecule is susceptible to degradation under these conditions. Another study evaluated its compatibility and stability when mixed with common transfusions, finding no significant changes in appearance, pH, or content over a 6-hour period at room temperature. univ-lille.fr

Further exploration is needed to fully characterize the degradation products, elucidate their structures, and assess their potential toxicity. A comprehensive degradation profile will support the development of more stable formulations and define optimal storage conditions. nih.gov

| Stress Condition | Outcome |

|---|---|

| Acid Treatment | Degradation observed |

| Base Treatment | Degradation observed |

| Heat Treatment | Degradation observed |

| Oxidation Treatment | Degradation observed |

Opportunities in Biomedical Engineering and Material Science Applications

The field of biomedical engineering is continually searching for novel molecules that can be integrated into materials to enhance their functionality. The presence of a sulfonic acid group in this compound opens up intriguing possibilities for its use in this domain. Sulfonation is a chemical modification process known to enhance the properties of biomaterials, impacting cellular adhesion, proliferation, and differentiation. mdpi.comresearchgate.net

Sulfonated molecules and materials often exhibit favorable biological properties, including anticoagulation, hemostasis, and biocompatibility, making them suitable for applications involving contact with blood. nih.gov For example, sulfonated chitosan (B1678972) derivatives have been explored for bone regeneration and other biomedical uses. nih.gov

Given its inherent hemostatic and capillary-stabilizing properties, this compound could be a candidate for incorporation into or coating onto biomaterials. Potential applications include:

Hemostatic Wound Dressings: Integrating the compound into hydrogels or scaffolds could create advanced wound dressings that actively control capillary bleeding.

Coatings for Medical Devices: Applying a coating of the compound to surgical tools or implants could help reduce localized bleeding during and after procedures.

Tissue Engineering Scaffolds: In tissue engineering, where vascularization is critical, the compound could be used to create scaffolds that help stabilize newly forming capillary networks. researchgate.net

These potential applications are currently speculative but represent a promising and innovative direction for future research, bridging the gap between pharmacology and material science.

Q & A

Q. What are the established synthesis methods for carbazochrome sulfonic acid, and how do reaction conditions influence its purity and yield?

Methodological Answer: this compound is typically synthesized via sulfonation of carbazochrome using sulfonic acid derivatives under controlled conditions. Key parameters include:

- Reactant Ratios : Stoichiometric control of sulfonating agents (e.g., chlorosulfonic acid) to carbazochrome precursors to minimize side reactions .

- Temperature and Time : Optimization of carbonization temperature (e.g., 210°C for 8 hours) to ensure complete sulfonation while avoiding thermal degradation .

- Post-Synthesis Purification : Use of ion-exchange chromatography or recrystallization to isolate the sodium sulfonate form, as described in regulatory databases .

Characterization via TEM, BET, and XRD confirms structural integrity, while elemental analysis quantifies sulfonic acid group content (~21.21% under optimal conditions) .

Q. What characterization techniques are critical for verifying the structural and functional properties of this compound?

Methodological Answer:

- Spectroscopic Methods : FTIR or NMR to identify sulfonic acid (–SO₃H) groups and confirm bonding patterns .

- Morphological Analysis : TEM and BET surface area measurements to assess pore structure and surface heterogeneity, which influence reactivity .

- Thermal Stability : Thermogravimetric analysis (TGA) to evaluate decomposition thresholds, ensuring suitability for high-temperature applications .

- Regulatory Compliance : Cross-referencing with FDA Unique Ingredient Identifiers (e.g., J0I08M946E) and WHO INN standards to validate chemical identity .

Q. How does this compound interact with biological systems, particularly in modulating enzymatic pathways?

Methodological Answer: In vivo studies using rodent models demonstrate its role in inhibiting neutrophil extracellular trap (NET)-associated cell death. Key steps include:

- Immunostaining : Quantifying expression of PAD4 and citrullinated histone H3 (citH3) to assess NETosis suppression .

- Dose-Response Experiments : Administering this compound at 10–50 mg/kg and comparing effects with controls (e.g., tranexamic acid) .

- Statistical Validation : Using ANOVA with p < 0.05 thresholds to confirm significance, ensuring reproducibility across ≥5 biological replicates .

Advanced Research Questions

Q. How can synthesis parameters be optimized to enhance the catalytic or therapeutic efficacy of this compound?

Methodological Answer:

- Multivariate Optimization : Design of Experiments (DoE) to test interactions between variables (e.g., sulfonation time, temperature, reagent ratios). For example, a 1:2 ratio of p-toluene sulfonic acid to glucose yields maximal sulfonic group incorporation .

- High-Throughput Screening : Automated systems to rapidly assess catalytic performance in esterification reactions (e.g., 95% conversion rates under optimized conditions) .